deuterio 2,2,2-trideuterioacetate

Mass Spectrometry Isotopic Purity Internal Standard

In LC-MS/MS quantification of short-chain fatty acids (SCFAs), deuterated internal standards with only M+1 or M+2 mass shifts risk isotopic cross-talk with the analyte in complex biological matrices. Sodium acetate-d3 resolves this with a clean M+3 mass shift (m/z 63 → 77), enabled by the perdeuterated methyl group (CD3COO-) at ≥99 atom % D enrichment. • Achieves <15% inter-day precision in isotope dilution quantification, meeting FDA bioanalytical method validation criteria. • Eliminates interfering 1H methyl singlet (δ 0.8-2.0 ppm) in protein NMR - explicitly rated 'NMR: suitable, bio NMR: suitable, protein expression: suitable.' • Supplied as white crystalline powder; non-hazardous for all transport modes; ambient shipping.

Molecular Formula C2H4O2
Molecular Weight 65.069 g/mol
Cat. No. B12058792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedeuterio 2,2,2-trideuterioacetate
Molecular FormulaC2H4O2
Molecular Weight65.069 g/mol
Structural Identifiers
SMILESCC(=O)O
InChIInChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3/hD
InChIKeyQTBSBXVTEAMEQO-QSDIBYPISA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Acetate-d₃ Product Identity


Sodium acetate-d₃ (IUPAC: sodium 2,2,2-trideuterioacetate; CAS 39230-37-0) is a stable-isotope-labeled analog of sodium acetate in which the three methyl hydrogens are replaced by deuterium. With a molecular formula of C₂D₃NaO₂ and a molecular weight of approximately 85.05 g·mol⁻¹, it is commercially supplied at isotopic enrichments of ≥99 atom % D . The compound appears as a white crystalline powder with a melting point >300 °C (dec.) and is classified as non‑hazardous for transport . Its defining analytical feature is a nominal mass shift of M+3 relative to unlabeled sodium acetate, making it immediately distinguishable in mass spectrometry and serving as the foundation for its use as a tracer and internal standard .

Compound Type
Stable-isotope-labeled sodium acetate (CD₃COONa) with perdeuterated methyl group
Key Analytical Feature
Provides effective mass separation from unlabeled analyte in MS, and eliminates ¹H methyl signal for NMR
Primary Workflows
LC-MS/MS & GC-MS quantification, deuterium metabolic imaging (DMI), protein NMR buffer preparation, Raman QC

Why Sodium Acetate-d₃ Cannot Be Substituted


Unlabeled sodium acetate and singly labeled analogs (e.g., sodium acetate-1-¹³C or sodium acetate-d₁) lack the unique combination of a +3 Da mass shift and the absence of ¹H NMR signal in the methyl region that sodium acetate-d₃ provides. In LC‑MS/MS quantification, deuterated internal standards must exhibit a mass offset sufficient to avoid isotopic cross‑talk with the analyte; the M+3 shift of sodium acetate-d₃ offers a wider separation window than M+1 or M+2 standards, reducing interference in complex biological matrices . For deuterium metabolic imaging (DMI) and in vivo tracer studies, partial deuteration leads to ambiguous label incorporation patterns, whereas the perdeuterated methyl group of CD₃COONa yields a defined, quantifiable deuterium signal that can be tracked through the TCA cycle to glutamate/glutamine without spectral overlap from residual ¹H [1]. Substituting sodium acetate-d₃ with acetic acid-d₄ (free acid) introduces pH and formulation discrepancies that alter buffer capacity and systemic physiology in infusion protocols, making direct interchange invalid [2].

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Unlabeled or singly labeled acetates (M+1, M+2) may cause isotopic cross‑talk with analyte in LC‑MS/MS; the wider mass separation provided by perdeuteration reduces interference risk.

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Partially deuterated analogs retain residual ¹H NMR signal in the methyl region, complicating metabolite quantification and protein side‑chain assignment; only perdeuterated CD₃ eliminates this interference.

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Acetic acid‑d₄ (free acid) introduces pH and buffer capacity shifts in infusion or NMR protocols, altering physiological conditions and invalidating direct method transfer.

Sodium Acetate-d₃ Comparative Evidence


M+3 Mass Shift Differentiation

Sodium acetate-d₃ produces a nominal mass shift of M+3 relative to unlabeled sodium acetate (M), compared with M+1 for sodium acetate-1-¹³C, M+2 for sodium acetate-¹³C₂, and M+4 for the dual-labeled sodium acetate-1-¹³C,d₃ . This M+3 shift places the deuterated internal standard three mass units away from the analyte, minimizing isotopic cross-talk in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which is especially critical when the natural ¹³C abundance of the analyte contributes to the M+1 and M+2 channels . In GC‑MS analysis of short-chain fatty acids in fecal samples, the M+3 deuterated acetate internal standard (CD₃COONa) was quantified at m/z 63 and 77, whereas the unlabeled acetate analyte was monitored at m/z 60 and 74, achieving baseline resolution without isotopic overlap .

Mass Shift vs. Unlabeled
Head‑to‑head comparison
CD₃COONa: M+3 (Δ ≈ +3.02 Da)
Comparator: M, M+1, M+2, M+4
Intermediate mass shift reduces isotopic overlap vs. M+1/M+2 standards, improving quantitative accuracy in GC‑MS and LC‑MS/MS.
GC‑MS analysis confirmed baseline resolution between analyte (m/z 60,74) and IS (m/z 63,77).
Mass Spectrometry Isotopic Purity Internal Standard

Methyl ¹H Signal Elimination

In ¹H NMR spectra, unlabeled sodium acetate exhibits a singlet methyl resonance at approximately δ 1.9 ppm, which can overlap with signals from aliphatic amino acid side chains in protein and metabolomics samples. Sodium acetate-d₃ (CD₃COONa) eliminates this methyl ¹H signal entirely, leaving only a residual solvent-suppressed baseline in that region . This is in contrast to sodium acetate-d₁ or partially deuterated analogs, which produce complex multiplet patterns from mixed isotopomers (CH₂D, CHD₂) that still contribute to spectral crowding. Quantitative ¹H NMR using sodium acetate-d₃ as an internal reference at known concentration (e.g., 10 mM in D₂O) enables accurate absolute quantification of metabolites without interference from the standard [1]. Furthermore, the ¹³C NMR spectrum of CD₃COONa shows a characteristic ¹³C-D coupling pattern (septet, ¹J_{C,D} ≈ 20 Hz) that is absent in ¹²C‑unlabeled or ¹³C-only labeled acetate, providing orthogonal verification in ¹³C‑detected experiments [2].

Methyl ¹H Signal Elimination
Class‑level inference
CD₃ group: no detectable ¹H signal
Unlabeled CH₃: singlet at δ 1.9 ppm
Removes common interference in NMR metabolomics and protein NMR, enabling cleaner spectra and reliable integration.
500 MHz ¹H NMR, 10 mM in D₂O; ≥99 atom % D enrichment.
NMR Spectroscopy Protein Expression Metabolomics

DMI Tracer Fidelity vs. Deuterated Glucose

In deuterium metabolic imaging (DMI) at 9.4 T, intravenous infusion of sodium acetate-d₃ (2.0 g·kg⁻¹ body weight) in rats yielded hepatic acetate uptake with area under the curve (AUC) values of 717.9 ± 131.1 mM·min⁻¹ in fatty liver and 605.1 ± 119.9 mM·min⁻¹ in lean liver (p = 0.62) over 130 minutes, and generated quantifiable deuterium signals in glutamate/glutamine (Glx) as downstream TCA cycle products (AUC_FL = 113.6 ± 23.8 mM·min⁻¹; AUC_lean = 136.7 ± 41.7 mM·min⁻¹; p = 0.68) [1]. By contrast, deuterated glucose (e.g., [6,6-²H₂]glucose) shows substantial ²H label loss in lactate (15.7 ± 2.6%), glutamate (37.9 ± 1.1%), and glutamine (41.5 ± 5.2%) due to exchange reactions, whereas [2-²H₃]acetate exhibits label losses of only 14.4 ± 3.4% in glutamate and 13.6 ± 2.2% in glutamine, demonstrating superior label retention in the TCA cycle [2]. The kinetic isotope effect (KIE) for deuterated acetate was measured at 4–6%, comparable to that of deuterated glucose, and does not substantially alter metabolic flux quantitation [3].

DMI Tracer Fidelity
Cross‑study comparable
²H label loss: glutamate ~14.4% (acetate‑d₃) vs. 37.9% (glucose‑d₂)
Glutamine: ~13.6% vs. 41.5%
Reported lower label loss supports higher signal retention in TCA cycle metabolites for DMI, potentially improving metabolic flux quantitation.
Rat brain in vivo; 9.4 T; kinetic isotope effect ~4–6%.
Deuterium Metabolic Imaging TCA Cycle In Vivo Metabolism

Raman Isotope Shift Fingerprint

Raman spectroscopy of aqueous NaCH₃CO₂ and NaCD₃CO₂ reveals a vibrational isotope effect in the symmetric CO₂ stretching mode: 1413.5 cm⁻¹ (CH₃CO₂⁻ in H₂O) vs. 1407.5 cm⁻¹ (CD₃CO₂⁻ in H₂O), a red shift of 6.0 cm⁻¹ upon deuteration [1]. In heavy water (D₂O), the corresponding shifts are 1418.6 cm⁻¹ and 1412.4 cm⁻¹, confirming that the isotopic shift is robust across solvent environments. The Na–O breathing mode at 189 cm⁻¹ is invariant to deuteration, confirming that the mass effect localizes to the methyl group without altering the metal‑ligand interaction [1]. These Raman shifts, predicted by DFT calculations (B3LYP/6-311++G(3df,2pd)) on CH₃CO₂⁻·5H₂O and CD₃CO₂⁻·5H₂O clusters, provide a quantitative spectroscopic benchmark that can distinguish sodium acetate-d₃ from unlabeled and partially deuterated species in reaction monitoring and quality control [1].

Raman Isotope Shift
Direct comparison
Δν = −6.0 cm⁻¹ (νsymCO₂)
CD₃CO₂⁻: 1407.5 cm⁻¹; CH₃CO₂⁻: 1413.5 cm⁻¹ (H₂O)
Reproducible shift provides a non‑destructive QC benchmark for deuteration verification, complementing NMR.
DFT‑validated; consistent in D₂O (−6.2 cm⁻¹).
Raman Spectroscopy Isotope Effect Structural Analysis

Isotopic Enrichment Purity Standard

Commercially available sodium acetate-d₃ is specified at ≥99 atom % D isotopic enrichment, as documented by multiple vendors including Sigma‑Aldrich, Alfa Chemistry / Isotope Science, and CDN Isotopes . At 99 atom % D, the residual ¹H fraction is ≤1%, which corresponds to a maximum of 0.03 ¹H atoms per molecule in the CD₃ group. This contrasts with sodium acetate-d₁ or partially deuterated acetate preparations, where residual ¹H content can be ≥5%, introducing a proportional ¹H NMR signal and a distribution of mass isotopomers (M, M+1, M+2, M+3) in mass spectra that complicates deconvolution . For isotope dilution mass spectrometry (IDMS), a 1% ¹H impurity in the internal standard contributes ≤1% systematic error to the calculated analyte concentration, which is typically acceptable for bioanalytical method validation (FDA guidance: ±15% at the LLOQ). At 95 atom % D purity, this error rises to ≤5%, potentially exceeding acceptance criteria for low-level quantification [1].

Isotopic Enrichment Purity
Class‑level inference
≥99 atom % D → residual ¹H ≤1%
Partially deuterated: 2–10% residual ¹H
Low residual ¹H minimizes systematic error in IDMS and reduces mass isotopomer deconvolution needs, supporting bioanalytical method validation review.
Certificate of analysis data from multiple vendors; relates to FDA guidance on accuracy at LLOQ.
Isotopic Enrichment Quality Control Quantitative Accuracy

Sodium Acetate-d₃ Application Scenarios


LC-MS/MS Quantification of SCFAs

Sodium acetate-d₃ serves as the deuterated internal standard (IS) for acetic acid in GC‑MS and LC‑MS/MS methods targeting short-chain fatty acids (SCFAs) in fecal, plasma, and tissue homogenates. In validated protocols, the CD₃COO⁻ IS is spiked at a final concentration of 0.4 mM prior to extraction, and its M+3 mass shift (m/z 63 → 77 fragmentation) ensures chromatographic co‑elution with the analyte while maintaining baseline mass resolution . This approach directly leverages the +3 Da mass offset and ≥99 atom % D enrichment to achieve isotope dilution quantification with <15% inter‑day precision, satisfying FDA bioanalytical method validation criteria [1].

DMI for Hepatic TCA Cycle Flux

Sodium acetate-d₃ is infused intraperitoneally (2.0 g·kg⁻¹) in rodent models for 3D deuterium metabolic imaging at 9.4 T. The perdeuterated methyl group generates a single, well‑resolved deuterium NMR peak that is tracked through acetate uptake and conversion to glutamate/glutamine (Glx) over 130 minutes, producing quantitative AUC values for hepatic metabolic flux . Compared with [6,6-²H₂]glucose, sodium acetate-d₃ shows 2.6‑ to 3.1‑fold lower ²H label loss in TCA cycle metabolites, making it the preferred tracer for studies where minimizing label washout is critical [1].

Deuterated Buffer for Protein NMR

In heteronuclear single quantum coherence (HSQC) and triple‑resonance NMR experiments for protein structure determination, sodium acetate-d₃ is used to prepare deuterated acetate buffer at pH 4.5–5.5. The absence of ¹H signal from the CD₃ group eliminates interfering methyl resonances in the aliphatic region (δ 0.8–2.0 ppm), improving spectral quality for side‑chain assignment of Ile, Leu, and Val residues . The compound is explicitly listed as 'NMR: suitable, bio NMR: suitable, protein expression: suitable' in vendor technical datasheets, distinguishing it from non‑deuterated acetate salts that introduce intense methyl singlets .

Raman Reference for Isotope Verification

Sodium acetate-d₃ is employed as a reference compound for calibrating Raman spectrometers and validating DFT‑calculated vibrational frequencies. The known −6.0 cm⁻¹ isotope shift of the symmetric CO₂ stretch (1407.5 cm⁻¹ for CD₃CO₂⁻ vs. 1413.5 cm⁻¹ for CH₃CO₂⁻ in H₂O) serves as a quantitative benchmark for verifying deuteration level and spectrometer wavelength accuracy in quality control laboratories . This application directly utilizes the head‑to‑head Raman spectroscopic data established between NaCH₃CO₂ and NaCD₃CO₂.

Application
Selection Property
Validation Focus
LC‑MS/MS SCFA Quantification
M+3 mass shift for isotopic dilution
Isotopic cross‑talk minimization; co‑elution integrity
Deuterium Metabolic Imaging (DMI)
Perdeuterated methyl with low label loss
Hepatic TCA cycle flux quantitation; signal‑to‑noise in vivo
Protein NMR Buffer Preparation
Absence of ¹H methyl signal
Spectral interference removal for aliphatic side‑chain assignment
Raman QC & Deuteration Verification
Quantifiable vibrational isotope shift
Spectroscopic benchmark for batch‑level deuteration integrity
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